molecular formula C8H13NO2 B2457607 Ethyl 2-azabicyclo[2.1.1]hexane-5-carboxylate CAS No. 1936180-28-7

Ethyl 2-azabicyclo[2.1.1]hexane-5-carboxylate

Cat. No.: B2457607
CAS No.: 1936180-28-7
M. Wt: 155.197
InChI Key: CCNWXAPXSPNKKV-UHFFFAOYSA-N
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Description

Ethyl 2-azabicyclo[2.1.1]hexane-5-carboxylate is a bicyclic compound that features a unique structural motif. This compound is part of the azabicyclohexane family, which is known for its rigid and strained ring system. The presence of the nitrogen atom in the bicyclic structure imparts unique chemical and physical properties, making it an interesting subject for research in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-azabicyclo[2.1.1]hexane-5-carboxylate typically involves a [2+2] cycloaddition reaction. This method utilizes photochemistry to create the bicyclic structure. The reaction conditions often require the use of a mercury lamp, which can be technically challenging due to the need for special equipment and glassware .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the photochemical [2+2] cycloaddition process. This would require optimization of reaction conditions to ensure safety and efficiency on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-azabicyclo[2.1.1]hexane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Epoxides: Formed through oxidation reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 2-azabicyclo[2.1.1]hexane-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for ethyl 2-azabicyclo[2.1.1]hexane-5-carboxylate involves its interaction with molecular targets through its rigid and strained bicyclic structure. The nitrogen atom in the structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Ethyl 2-azabicyclo[2.1.1]hexane-5-carboxylate can be compared to other similar compounds, such as:

These compounds share the bicyclic structure but differ in their substituents and specific chemical properties. The presence of different functional groups can significantly alter their reactivity and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

ethyl 2-azabicyclo[2.1.1]hexane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-11-8(10)7-5-3-6(7)9-4-5/h5-7,9H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNWXAPXSPNKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC1NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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